molecular formula C9H20N2 B1598771 3-(4-Methylpiperidin-1-yl)propan-1-amine CAS No. 6241-30-1

3-(4-Methylpiperidin-1-yl)propan-1-amine

Cat. No.: B1598771
CAS No.: 6241-30-1
M. Wt: 156.27 g/mol
InChI Key: KJZUUHBRCBCMNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with 3-chloropropan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperidin-1-yl)propan-1-amine is unique due to its specific piperidinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

3-(4-Methylpiperidin-1-yl)propan-1-amine, also known as MPPA, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H22N2
  • Molecular Weight : Approximately 170.30 g/mol
  • Structure : The compound features a propanamine backbone with a 4-methylpiperidine substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets and influencing several biological pathways. The specific effects depend on the target involved and the context of the biological system being studied .

Biological Activities

Research has identified several key areas where MPPA exhibits significant biological activity:

  • Neuroactive Properties : The compound has shown potential as a neuroactive agent, with studies indicating its ability to cross the blood-brain barrier. This property makes it a candidate for further exploration in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies suggest that MPPA may possess antimicrobial properties, particularly against certain strains of bacteria. Its efficacy in inhibiting bacterial growth has been explored in various assays .
  • Potential Therapeutic Applications : MPPA is being investigated for its role in developing treatments for central nervous system disorders. Its interaction with neurotransmitter systems suggests potential applications as an antidepressant or neuromodulator.

Research Findings and Case Studies

Several studies have examined the biological activity of MPPA, yielding promising results:

  • Study on Neuroactivity : A study published in 2022 highlighted the neuroactive properties of MPPA, demonstrating its ability to influence neuronal signaling pathways. The compound was tested in vitro using neuronal cell lines, showing significant modulation of neurotransmitter release.
  • Antimicrobial Screening : In another investigation focused on antimicrobial activity, MPPA was tested against various bacterial strains using resazurin colorimetric assays. Results indicated that MPPA exhibited over 50% inhibition against specific strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC10H22N2Neuroactive; potential antidepressant properties
3-(4-Methylpiperidin-1-yl)propan-1-olC10H21NNeuroactive; potential applications in neuropharmacology
2,2-Difluoro-3-(4-methylidenepiperidin-1-yl)propan-1-amineC10H20F2NPotential neuromodulator; interacts with dopaminergic pathways

Future Directions

The ongoing research into this compound suggests multiple avenues for further exploration:

  • Pharmacological Development : Continued studies are necessary to elucidate the precise mechanisms by which MPPA exerts its effects and to evaluate its safety and efficacy in clinical settings.
  • Structural Modifications : Investigating structural analogs may enhance its biological activity and selectivity towards specific targets.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUUHBRCBCMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389889
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-30-1
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Methylpiperidin-1-yl)propan-1-amine
3-(4-Methylpiperidin-1-yl)propan-1-amine
3-(4-Methylpiperidin-1-yl)propan-1-amine
3-(4-Methylpiperidin-1-yl)propan-1-amine
3-(4-Methylpiperidin-1-yl)propan-1-amine
3-(4-Methylpiperidin-1-yl)propan-1-amine

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